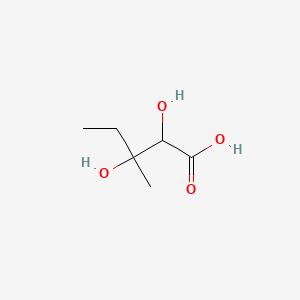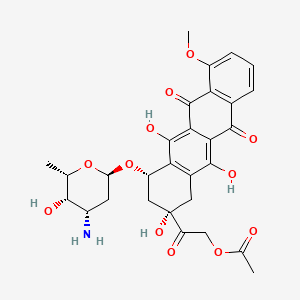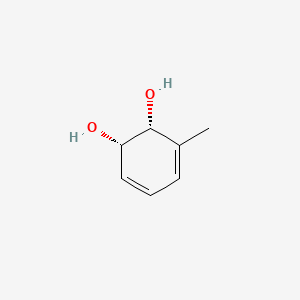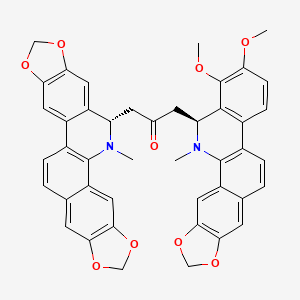
Coelenteramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La coelentéramide est un composé fascinant connu pour son rôle dans la bioluminescence. Il s'agit du produit oxydé, ou oxyluciférine, des réactions bioluminescentes dans de nombreux organismes marins qui utilisent la coelentérazine. Ce composé a été isolé pour la première fois de la méduse Aequorea victoria, où il est impliqué dans l'émission de lumière bleue après la stimulation de l'organisme . La coelentéramide est un dérivé de l'aminopyrazine et joue un rôle crucial dans les systèmes bioluminescents de diverses espèces marines.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la coelentéramide implique généralement l'oxydation de la coelentérazine. Ce processus peut être réalisé par le biais de diverses réactions chimiques, impliquant souvent l'utilisation d'agents oxydants dans des conditions contrôlées. Les voies de synthèse spécifiques peuvent varier, mais elles nécessitent généralement un contrôle précis des paramètres de réaction pour assurer la formation correcte de la coelentéramide.
Méthodes de Production Industrielle : La production industrielle de la coelentéramide est moins courante en raison de ses applications spécialisées. Lorsque produite à grande échelle, le processus implique l'oxydation prudente de la coelentérazine en utilisant des réactifs et des équipements de qualité industrielle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, impliquant souvent des étapes telles que la purification par chromatographie.
Analyse Des Réactions Chimiques
Types de Réactions : La coelentéramide subit plusieurs types de réactions chimiques, notamment :
Oxydation : La réaction principale qui forme la coelentéramide à partir de la coelentérazine.
Réduction : Dans certaines conditions, la coelentéramide peut être réduite en coelentérazine.
Substitution : Diverses réactions de substitution peuvent modifier les groupes fonctionnels sur la molécule de coelentéramide.
Réactifs et Conditions Courants :
Agents oxydants : Tels que le peroxyde d'hydrogène ou l'oxygène moléculaire, sont couramment utilisés dans l'oxydation de la coelentérazine.
Agents réducteurs : Tels que le borohydrure de sodium, peuvent être utilisés pour les réactions de réduction.
Catalyseurs : Divers catalyseurs peuvent être utilisés pour faciliter des réactions spécifiques.
Principaux Produits : Le principal produit de l'oxydation de la coelentérazine est la coelentéramide. Des réactions supplémentaires peuvent conduire à la formation d'autres dérivés, en fonction des réactifs et des conditions utilisés.
4. Applications de la Recherche Scientifique
La coelentéramide a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :
Études de Bioluminescence : Elle est largement utilisée dans l'étude des organismes bioluminescents et des mécanismes sous-jacents à leurs réactions d'émission de lumière.
Détection des Ions Calcium : La coelentéramide, en combinaison avec l'aequorine, est utilisée pour mesurer les concentrations d'ions calcium dans les échantillons biologiques.
Détection des Espèces Réactives de l'Oxygène : Elle est utilisée dans des dosages pour détecter les espèces réactives de l'oxygène dans les cellules et les tissus.
Études de l'Expression Génétique : La coelentéramide est utilisée comme un reporter dans diverses études de l'expression génétique, contribuant à élucider la fonction et la régulation des gènes.
Criblage de Médicaments : Ses propriétés bioluminescentes sont utilisées dans des tests de criblage à haut débit pour la découverte de médicaments.
5. Mécanisme d'Action
Le mécanisme par lequel la coelentéramide exerce ses effets est principalement dû à son rôle dans la bioluminescence. Dans les organismes marins, la coelentérazine est oxydée en coelentéramide en présence d'oxygène moléculaire, produisant de la lumière. Cette réaction est catalysée par des enzymes luciférases. La lumière émise résulte de l'énergie libérée pendant le processus d'oxydation, qui excite la molécule de coelentéramide, la faisant émettre des photons lorsqu'elle retourne à son état fondamental .
Applications De Recherche Scientifique
Coelenteramide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Bioluminescence Studies: It is used extensively in the study of bioluminescent organisms and the mechanisms underlying their light-emitting reactions.
Calcium Ion Detection: this compound, in combination with aequorin, is used to measure calcium ion concentrations in biological samples.
Reactive Oxygen Species Detection: It is employed in assays to detect reactive oxygen species in cells and tissues.
Gene Expression Studies: this compound is used as a reporter in various gene expression studies, helping to elucidate gene function and regulation.
Drug Screening: Its bioluminescent properties are utilized in high-throughput screening assays for drug discovery.
Mécanisme D'action
The mechanism by which coelenteramide exerts its effects is primarily through its role in bioluminescence. In marine organisms, coelenterazine is oxidized to this compound in the presence of molecular oxygen, producing light. This reaction is catalyzed by luciferase enzymes. The emitted light is a result of the energy released during the oxidation process, which excites the this compound molecule, causing it to emit photons as it returns to its ground state .
Comparaison Avec Des Composés Similaires
La coelentéramide peut être comparée à d'autres composés bioluminescents tels que :
Luciférine : Trouvée dans les lucioles, la luciférine subit également une oxydation pour produire de la lumière, mais elle nécessite de l'adénosine triphosphate (ATP) et des ions magnésium.
Aequorine : Une protéine de liaison au calcium qui utilise la coelentérazine comme substrat pour produire de la lumière en présence d'ions calcium.
Luciférase de Renilla : Un autre système bioluminescent qui utilise la coelentérazine, mais avec des propriétés spectrales et des applications différentes.
Unicité : La coelentéramide est unique en raison de son rôle spécifique dans la bioluminescence marine et de sa capacité à émettre de la lumière bleue. Ses applications dans la détection des ions calcium et les tests des espèces réactives de l'oxygène la distinguent également des autres composés bioluminescents.
Composés Similaires :
- Luciférine
- Aequorine
- Luciférase de Renilla
Les propriétés distinctes et les applications de la coelentéramide en font un outil précieux dans divers domaines de la recherche scientifique, contribuant à notre compréhension de la bioluminescence et de ses applications pratiques.
Propriétés
Numéro CAS |
50611-86-4 |
|---|---|
Formule moléculaire |
C25H21N3O3 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-[3-benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C25H21N3O3/c29-20-10-6-18(7-11-20)15-24(31)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(30)13-9-19/h1-13,16,29-30H,14-15H2,(H,26,28,31) |
Clé InChI |
CJIIERPDFZUYPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Synonymes |
coelenteramide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)

![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)

![(2S,3S,4S,5R)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1206798.png)


![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)


